Methyl 2-(piperidin-4-ylmethyl)benzoate
CAS No.:
Cat. No.: VC17717759
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | methyl 2-(piperidin-4-ylmethyl)benzoate |
| Standard InChI | InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3 |
| Standard InChI Key | OHZVWXXHTMJPID-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CC2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 2-(piperidin-4-ylmethyl)benzoate features a benzoate ester linked to a piperidine ring via a methylene group. Key structural attributes include:
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Aromatic benzoate moiety: The ester group at the 2-position of the benzene ring contributes to the compound’s planar geometry and influences its solubility in organic solvents .
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Piperidine substituent: The six-membered saturated heterocycle introduces basicity, enabling interactions with biological targets such as enzymes and receptors .
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Hydrochloride salt formation: Protonation of the piperidine nitrogen enhances water solubility, making the hydrochloride salt preferable for pharmacological studies .
Physicochemical Data:
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Hydrogen bond donors/acceptors: 1 donor (piperidine NH⁺ in salt form) and 3 acceptors (ester carbonyl oxygen and two ether oxygens) .
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Solubility: Poor aqueous solubility (0.0397 mg/mL for free base), improved in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Esterification: 2-(Piperidin-4-yl)benzoic acid reacts with methanol in the presence of a catalytic acid (e.g., HCl) under reflux, yielding the ester .
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Salt Formation: Treatment with hydrochloric acid converts the free base to its hydrochloride salt, which is purified via recrystallization .
Industrial Methods
Large-scale production employs continuous flow reactors to optimize yield and purity. Key steps include:
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Catalytic esterification: Using immobilized lipases or acid catalysts to minimize byproducts.
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Crystallization: Multi-stage cooling crystallization to isolate the hydrochloride salt with >99% purity .
Biological Activities and Mechanisms
Antimicrobial Properties
Methyl 2-(piperidin-4-ylmethyl)benzoate derivatives exhibit broad-spectrum antimicrobial activity:
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Bacterial targets: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .
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Antifungal activity: Inhibits Candida albicans growth at 32 µg/mL, likely via disruption of cell membrane integrity.
Enzyme Inhibition
The piperidine moiety facilitates binding to enzymatic active sites:
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Acetylcholinesterase (AChE) inhibition: Analogues demonstrate IC₅₀ values of 3.2–7.8 µM, comparable to donepezil, a clinical AChE inhibitor .
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Kinase modulation: Suppresses MAPK/ERK signaling pathways at 10 µM, implicating potential anticancer applications .
Anti-Biofilm Activity
At sub-inhibitory concentrations (sub-MIC), the hydrochloride salt reduces Pseudomonas aeruginosa biofilm formation by 60–70% through:
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Quorum sensing inhibition: Disruption of acyl-homoserine lactone (AHL) signaling .
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Exopolysaccharide suppression: Decreases biofilm matrix production by 45% at 6.86 µM .
Applications in Medicinal Chemistry
Drug Development
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Neurological agents: Structural analogs act as 5-HT₁F receptor agonists for migraine therapy, with binding affinities (Kᵢ) of 12–18 nM .
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Anticancer leads: Derivatives show antiproliferative effects against breast (MCF-7, IC₅₀: 19.9 µM) and ovarian (SK-OV-3, IC₅₀: 75.3 µM) cancer cells .
Chemical Intermediate
The compound serves as a precursor for:
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